(2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a diphenylacetamido group and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylacetic acid with an appropriate amine to form the diphenylacetamido intermediate. This intermediate is then coupled with a phenylpropanoic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar structural motif and have been studied for their pharmacological activities.
2-Phenethylamines: These compounds also contain a phenyl group and have diverse biological activities.
Uniqueness
(2S)-2-(2,2-diphenylacetamido)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H21NO3/c25-22(24-20(23(26)27)16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,25)(H,26,27)/t20-/m0/s1 |
InChI Key |
QVEDURKSSUBWSO-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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